REACTION_CXSMILES
|
C(O[CH:4]=[C:5]([C:11]([O:13][CH2:14][CH3:15])=[O:12])[C:6]([O:8][CH2:9][CH3:10])=[O:7])C.[F:16][C:17]([F:26])([F:25])[C:18]1[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=1[NH2:20]>C1(C)C=CC=CC=1>[F:16][C:17]([F:25])([F:26])[C:18]1[CH:24]=[CH:23][CH:22]=[CH:21][C:19]=1[NH:20][CH:4]=[C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])[C:11]([O:13][CH2:14][CH3:15])=[O:12]
|
Name
|
|
Quantity
|
50.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC=C(C(=O)OCC)C(=O)OCC
|
Name
|
|
Quantity
|
31 mL
|
Type
|
reactant
|
Smiles
|
FC(C1=C(N)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=C(N)C=CC=C1)(F)F
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed overnight twice
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Toluene was evaporated
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C1=C(C=CC=C1)NC=C(C(=O)OCC)C(=O)OCC)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 69.73 g | |
YIELD: PERCENTYIELD | 84.4% | |
YIELD: CALCULATEDPERCENTYIELD | 84.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |